![molecular formula C18H22N2O3S B3977550 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B3977550.png)
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Overview
Description
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a chemical compound with the molecular formula C18H22N2O3S and a molecular weight of 346.44 g/mol . This compound is known for its unique structure, which includes a phenyl group, a sulfamoylphenyl group, and a butanamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-phenylbutanamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide.
Biochemical Pathways
The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. One common method involves the reaction of 4-sulfamoylphenyl ethylamine with 3-phenylbutanoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenolic compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and substituted sulfamoyl compounds.
Scientific Research Applications
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(4-sulfamoylphenyl)butanamide
- N-[2-(4-Sulfamoylphenyl)ethyl]butanamide
Uniqueness
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(16-5-3-2-4-6-16)13-18(21)20-12-11-15-7-9-17(10-8-15)24(19,22)23/h2-10,14H,11-13H2,1H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCYUVJCARUZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


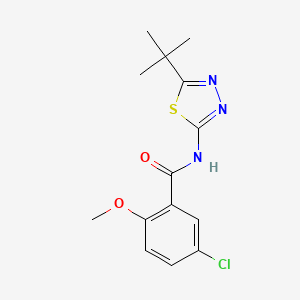
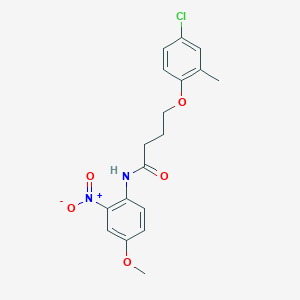

![azepan-1-yl-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone](/img/structure/B3977490.png)
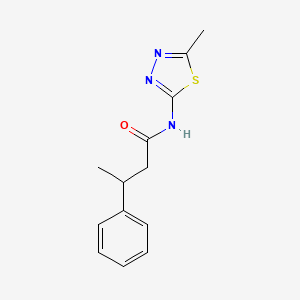

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3977502.png)
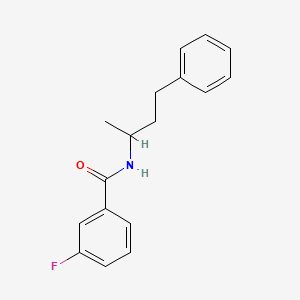
![N-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B3977504.png)
![5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE](/img/structure/B3977516.png)
![(2-Bromophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B3977521.png)
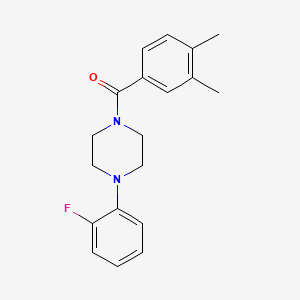
![N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977537.png)

